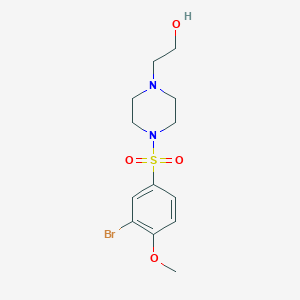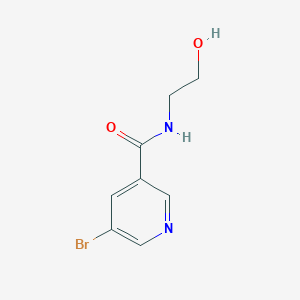
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" is a multifunctional molecule that is not directly described in the provided papers. However, related compounds with bromo, fluoro, and nitrile functional groups have been synthesized and studied for various applications, including the development of fluorinated pyrimidine N-oxides, fluorogenic reagents for amine detection, and molecular docking studies for potential inhibitory activity against enzymes .
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic addition reactions under solvent-free conditions or through multi-component reactions. For instance, a novel compound with a similar bromo and fluoro-substituted phenyl group was synthesized via nucleophilic addition and characterized by various spectroscopic methods . Another related compound, a fluorinated α-aminonitrile, was synthesized following a 'green protocol' . These methods could potentially be adapted for the synthesis of "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile".
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile" has been determined using techniques such as IR, NMR, MS, and X-ray diffraction. For example, the crystal structure of a related compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, have been used to obtain equilibrium geometries and analyze vibrational and NMR spectra .
Chemical Reactions Analysis
Compounds with similar structural motifs have shown reactivity towards various reagents. For instance, a related compound underwent reactions with heterocyclic diazonium salts to furnish corresponding hydrazones, which could undergo further intramolecular cyclization . The reactivity of such molecules is often explained using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by spectroscopic methods and theoretical studies. The stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using NBO analysis. HOMO and LUMO analyses have been used to determine charge transfer within the molecules. Additionally, molecular electrostatic potential and hyperpolarizability calculations have been performed to assess the role of these compounds in nonlinear optics . Molecular docking studies have also suggested potential biological activities, such as inhibitory activity against enzymes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQGDFCINOSMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640005 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
CAS RN |
267880-92-2 |
Source


|
| Record name | 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)




![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)



![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)
